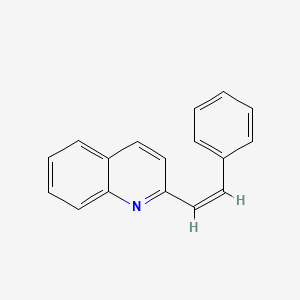
cis-2-Styrylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-styrylquinoline is a 2-styrylquinoline.
Wissenschaftliche Forschungsanwendungen
Photoisomerization Studies
- Photoisomerization of 2-styrylquinoline (2SQ) in various forms, including neutral and protonated, has been extensively studied. The presence of electron-donor substituents in the styryl moiety increases the quantum yield of trans-cis photoisomerization in the neutral form. This effect is attributed to the stabilization of the intermediate zwitterionic perpendicular conformer. The study provides insights into the classical diabatic mechanism of photoisomerization via the perpendicular conformer and the potential energy surface dynamics of these compounds (Budyka et al., 2008).
Synthesis and Biological Evaluation
- A series of styrylquinolines were synthesized and evaluated for their anticancer properties, particularly as tubulin polymerization inhibitors. These compounds showed promising cytotoxic activity against various human cancer cell lines, with some demonstrating significant cytotoxic activity comparable to reference drugs (Mirzaei et al., 2020).
Diagnostic and Therapeutic Potential
- Certain styrylquinolines have been explored for their potential in diagnosing, delivering therapy, and monitoring response in protein misfolding diseases like Alzheimer's and prion diseases. These compounds exhibit fluorescent emission in the NIR region and interact with Aβ and prion fibrils, highlighting their potential as multifunctional agents (Staderini et al., 2013).
Antifungal Activities
- Styrylquinolines have been studied for their antifungal activities, particularly against Candida albicans. These compounds not only exhibit antifungal activity but also work synergistically with fluconazole, suggesting their potential in combating fungal infections (Szczepaniak et al., 2017).
Photochemical Properties
- The photochemical properties of 4-styrylquinoline derivatives, involving trans-cis photoisomerization and photocyclization reactions, have been investigated. These studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including material science (Budyka et al., 2009).
Anticancer Mechanisms
- Research on styrylquinolines has revealed their potential as anticancer agents with a p53-independent mechanism of action. These compounds have shown promising results in cell cycle arrest and activation of apoptosis, independent of the p53 tumor suppressor gene (Mrozek-Wilczkiewicz et al., 2015).
Eigenschaften
Produktname |
cis-2-Styrylquinoline |
|---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[(Z)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10- |
InChI-Schlüssel |
RLGKSXCGHMXELQ-BENRWUELSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
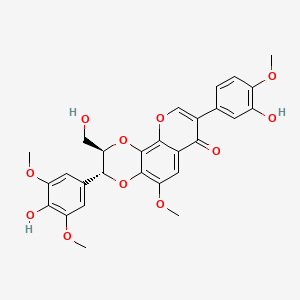
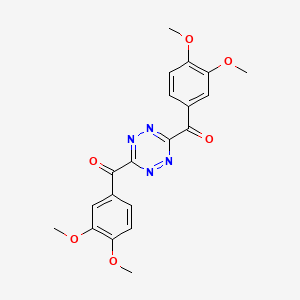
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)
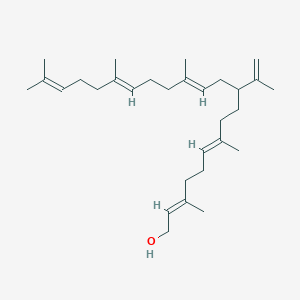
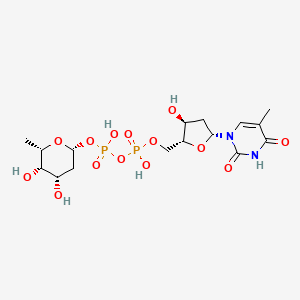
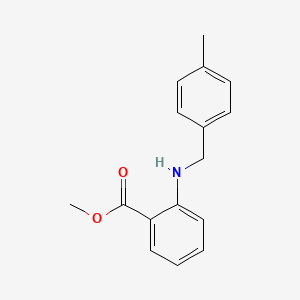
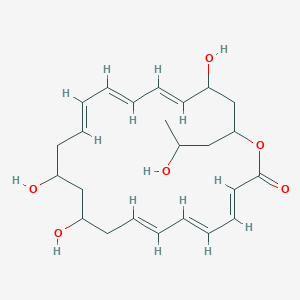
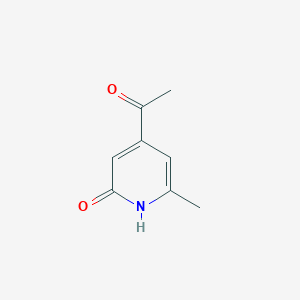
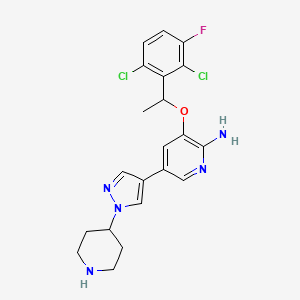
![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)
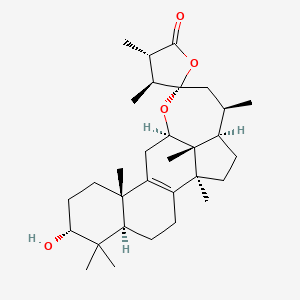
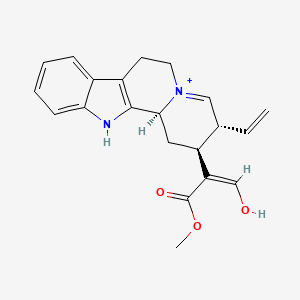
![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)